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Compound of Interest

Compound Name: BI-4142

Cat. No.: B10831610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics

and oral bioavailability of BI-4142, a potent and selective inhibitor of Human Epidermal Growth

Factor Receptor 2 (HER2). The information is compiled from publicly available data to support

research and development efforts in oncology.

Introduction
BI-4142 is a selective tyrosine kinase inhibitor (TKI) targeting HER2, including its oncogenic

exon 20 insertion mutants, which are prevalent in a subset of non-small-cell lung cancer

(NSCLC).[1] By selectively inhibiting HER2 over wild-type Epidermal Growth Factor Receptor

(EGFR), BI-4142 aims to provide a wider therapeutic window and reduce the EGFR-mediated

toxicities associated with pan-ERBB inhibitors.[1] Understanding the pharmacokinetic profile

and oral bioavailability of this compound is critical for its development as a potential therapeutic

agent.

Pharmacokinetic Profile
The pharmacokinetic properties of BI-4142 have been characterized in preclinical in vivo and in

vitro studies. The available data from murine models are summarized below.

In Vivo Pharmacokinetics in Mice
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Pharmacokinetic studies in mice have demonstrated that BI-4142 possesses good oral

bioavailability and favorable clearance and distribution properties.

Table 1: In Vivo Pharmacokinetic Parameters of BI-4142 in Mice

Parameter Value Dosing Conditions

Oral Bioavailability (%F) Up to 71% 10 or 100 mg/kg, p.o.

Clearance (CL) 10% of hepatic blood flow 1 mg/kg, i.v.

Volume of Distribution (Vss) 0.45 L/kg 1 mg/kg, i.v.

Plasma Clearance (CL) 9.69 mL/min/kg 1 mg/kg, i.v.

Area Under the Curve (AUC) 3,280 h·nM 1 mg/kg, i.v.

Data sourced from publicly available information.

In Vitro ADMET Profile
In vitro absorption, distribution, metabolism, and excretion (ADME) studies have provided

further insights into the favorable pharmacokinetic characteristics of BI-4142.

Table 2: In Vitro ADMET Profile of BI-4142

Parameter Assay Result

Permeability Caco-2 cell monolayers Papp (A-B) = 22 × 10-6 cm/s

Efflux Ratio (ER) Caco-2 cell monolayers 0.4

Metabolic Stability Murine liver microsomes CLint = 19 µL/min/mg protein

Plasma Protein Binding fu < 0.6%

Aqueous Solubility pH 6.8 buffer < 1 µg/mL

Data sourced from publicly available information.
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Experimental Protocols
The following sections detail the likely methodologies employed in the preclinical

pharmacokinetic evaluation of BI-4142, based on standard industry practices for small

molecule tyrosine kinase inhibitors.

In Vivo Pharmacokinetic Study in Mice
Objective: To determine the oral bioavailability, clearance, and volume of distribution of BI-4142
in a murine model.
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In Vivo Pharmacokinetic Study Workflow.
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Protocol:

Animal Model: Male or female mice (e.g., CD-1 or BALB/c) are used. Animals are

acclimatized for at least one week before the study.

Dosing:

Intravenous (IV) Administration: BI-4142 is formulated in a suitable vehicle (e.g., a solution

containing DMSO, PEG400, and saline) and administered as a single bolus dose via the

tail vein.

Oral (PO) Administration: BI-4142 is formulated as a suspension or solution and

administered by oral gavage.

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g.,

0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g.,

K2EDTA).

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until

analysis.

Bioanalysis: Plasma concentrations of BI-4142 are determined using a validated liquid

chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-

compartmental analysis (NCA) with software such as WinNonlin® to calculate key

pharmacokinetic parameters including AUC, clearance (CL), volume of distribution (Vss),

and oral bioavailability (%F).

Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of BI-4142 and to determine if it is a substrate

for efflux transporters like P-glycoprotein (P-gp).
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Caco-2 Permeability Assay Workflow.
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Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21

days to allow for differentiation and formation of a confluent monolayer with tight junctions.

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the

transepithelial electrical resistance (TEER).

Transport Studies:

The transport buffer is added to both the apical (A) and basolateral (B) chambers.

BI-4142 is added to the donor chamber (either apical for A to B transport or basolateral for

B to A transport).

Samples are collected from the receiver chamber at specific time intervals.

Analysis: The concentration of BI-4142 in the collected samples is quantified by LC-MS/MS.

Data Calculation: The apparent permeability coefficient (Papp) is calculated for both

directions. The efflux ratio (ER) is determined by dividing the Papp (B to A) by the Papp (A to

B). An ER > 2 typically suggests active efflux.

Liver Microsomal Stability Assay
Objective: To evaluate the in vitro metabolic stability of BI-4142 in liver microsomes, providing

an indication of its susceptibility to Phase I metabolism.

Workflow:
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Liver Microsomal Stability Assay Workflow.

Protocol:

Reaction Mixture Preparation: A reaction mixture containing liver microsomes (from the

relevant species, e.g., mouse or human) and a phosphate buffer is prepared.
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Incubation: BI-4142 is added to the reaction mixture and pre-incubated at 37°C.

Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

Time-course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and

60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g.,

acetonitrile).

Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to

quantify the remaining concentration of BI-4142.

Data Analysis: The percentage of BI-4142 remaining at each time point is plotted against

time. From the slope of the natural log of the remaining compound versus time, the half-life

(t1/2) and in vitro intrinsic clearance (CLint) are calculated.

Mechanism of Action and Signaling Pathway
BI-4142 exerts its therapeutic effect by inhibiting the tyrosine kinase activity of HER2. Upon

binding of a ligand to other ErbB family members, HER2 forms heterodimers, leading to the

autophosphorylation of its intracellular kinase domain. This phosphorylation event triggers

downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are

crucial for cell proliferation, survival, and differentiation.[2][3][4] BI-4142 competitively binds to

the ATP-binding pocket of the HER2 kinase domain, thereby preventing its phosphorylation and

subsequent activation of these downstream pathways.[5]
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HER2 Signaling Pathway and Inhibition by BI-4142.
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Conclusion
The preclinical pharmacokinetic profile of BI-4142 suggests that it is a promising candidate for

oral administration. Its good oral bioavailability, low clearance, and favorable in vitro ADMET

properties support its further development as a selective HER2 inhibitor. The detailed

experimental protocols and understanding of its mechanism of action provided in this guide

serve as a valuable resource for researchers in the field of oncology drug development. Further

clinical investigation is warranted to translate these promising preclinical findings into

therapeutic benefits for patients with HER2-driven malignancies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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